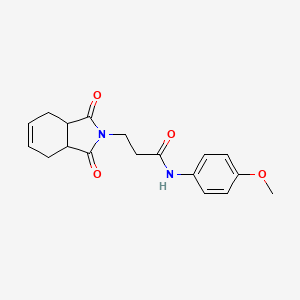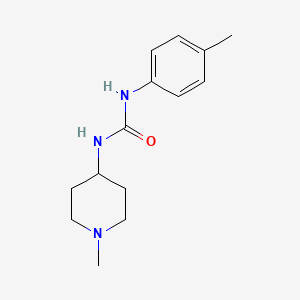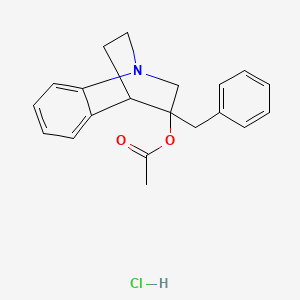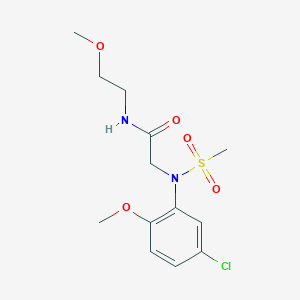![molecular formula C22H27NO2 B5409285 2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5409285.png)
2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as MP-10, is a synthetic compound that belongs to the class of opioids. It is a potent and selective μ-opioid receptor agonist that has been extensively studied for its potential use in the treatment of pain.
Mecanismo De Acción
2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol acts as a μ-opioid receptor agonist. It binds to the μ-opioid receptor and activates it, leading to the inhibition of pain transmission. This compound also activates the reward pathway in the brain, leading to feelings of euphoria.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce pain in animal models of acute and chronic pain. This compound also has a high potential for abuse and dependence. It can lead to the development of tolerance, dependence, and addiction with repeated use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has several advantages for lab experiments. It has a high potency and selectivity for the μ-opioid receptor, making it a useful tool for studying the μ-opioid receptor. This compound also has a long duration of action, making it useful for studying the long-term effects of μ-opioid receptor activation.
However, this compound also has several limitations for lab experiments. It has a high potential for abuse and dependence, making it difficult to use in animal models of addiction. This compound also has a narrow therapeutic window, meaning that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for the study of 2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol. One area of research is the development of new opioids with reduced potential for abuse and dependence. Another area of research is the development of new pain medications that target alternative pathways to the μ-opioid receptor. Finally, there is a need for more research on the long-term effects of μ-opioid receptor activation and the potential for tolerance, dependence, and addiction.
Métodos De Síntesis
The synthesis of 2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol involves several steps, including the reaction of 2-methyl-3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(2-(2-methylphenyl)ethyl)-1-piperidinylamine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form this compound.
Aplicaciones Científicas De Investigación
2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been extensively studied for its potential use in the treatment of pain. It has been shown to be effective in animal models of acute and chronic pain. This compound has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce withdrawal symptoms and craving in animal models of opioid addiction.
Propiedades
IUPAC Name |
(3-hydroxy-2-methylphenyl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-7-3-4-9-19(16)13-12-18-8-6-14-23(15-18)22(25)20-10-5-11-21(24)17(20)2/h3-5,7,9-11,18,24H,6,8,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXCWSOGEWMWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=C(C(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5409211.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5409213.png)
![3-hydroxy-3-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5409225.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]acrylonitrile](/img/structure/B5409229.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5409243.png)

![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5409255.png)

![3-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5409265.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5409288.png)
![4-[3-{[4-(acetylamino)phenyl]amino}-2-(benzoylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5409307.png)
